molecular formula C27H37P B1589746 DI(1-Adamantyl)benzylphosphine CAS No. 395116-70-8

DI(1-Adamantyl)benzylphosphine

Cat. No. B1589746
CAS RN: 395116-70-8
M. Wt: 392.6 g/mol
InChI Key: ANIAFEJRWQDKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(1-Adamantyl)benzylphosphine, also known as cataCXium ABn, is a chemical compound with the molecular formula C27H37P and a molecular weight of 392.56 . It is used as a catalyst for various reactions including Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .


Synthesis Analysis

Di(1-Adamantyl)benzylphosphine can be synthesized by placing 4.0 g (13 mmol) of di (1-adamantyl)phosphine in 50 ml of di-n-butyl ether, and adding 18 ml of a 2.5 M solution of n-BuLi (45 mmol) in toluene. The mixture is then refluxed for 30 min and cooled, and 3.2 g (19 mmol) of benzyl bromide are added dropwise .


Molecular Structure Analysis

The molecular structure of Di(1-Adamantyl)benzylphosphine is complex and detailed analysis would require more specific data .


Chemical Reactions Analysis

Di(1-Adamantyl)benzylphosphine is known to be a catalyst for several types of reactions. These include the Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Di(1-Adamantyl)benzylphosphine are not fully detailed in the available resources .

Scientific Research Applications

Comprehensive Analysis of DI(1-Adamantyl)benzylphosphine Applications

DI(1-Adamantyl)benzylphosphine is a versatile ligand in organometallic chemistry, known for its role in various catalytic processes. Below is a detailed analysis of its unique applications in scientific research:

Buchwald-Hartwig Cross Coupling Reaction

Application: This phosphine compound is utilized as a catalyst in the Buchwald-Hartwig cross coupling reaction . This reaction forms carbon-nitrogen bonds and is pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Heck Reaction

Application: It serves as a ligand in the Heck reaction , which is used to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is widely employed in the production of fine chemicals and materials.

Hiyama Coupling

Application: The compound acts as a catalyst in Hiyama coupling reactions , facilitating the creation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules and polymers.

Negishi Coupling

Application: DI(1-Adamantyl)benzylphosphine is used in Negishi coupling processes , which are instrumental in constructing carbon-carbon bonds, crucial for the assembly of various organic compounds.

Sonogashira Coupling

Application: In Sonogashira coupling, this ligand is applied to connect aryl halides with terminal alkynes , leading to the formation of alkynylated aromatic compounds, essential in electronic materials and pharmaceuticals.

Stille Coupling

Application: The compound finds use in Stille coupling reactions , which are valuable for synthesizing complex organic structures, including those used in drug development and materials science.

Suzuki-Miyaura Coupling

Application: As a catalyst, it aids in Suzuki-Miyaura coupling , a reaction that forms biaryl compounds through the cross-coupling of aryl halides with arylboronic acids, significant in medicinal chemistry.

Asymmetric Synthesis

Application: It is involved in asymmetric synthesis , where it helps create chiral molecules with high enantiomeric excess. These molecules are important in the development of various bioactive compounds.

Safety And Hazards

The safety data sheet for Di(1-Adamantyl)benzylphosphine suggests that in case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water. If swallowed, the mouth should be rinsed with water .

Future Directions

The global market size of Di(1-Adamantyl)benzylphosphine is expected to grow, indicating potential future directions for this compound .

Relevant Papers Several papers have been published on Di(1-Adamantyl)benzylphosphine and related compounds. These include studies on the synthesis of unsaturated adamantane derivatives , and the crystal and molecular structures of Di-1-adamantylphosphine .

properties

IUPAC Name

bis(1-adamantyl)-benzylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAFEJRWQDKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460735
Record name Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI(1-Adamantyl)benzylphosphine

CAS RN

395116-70-8
Record name Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DI(1-Adamantyl)benzylphosphine
Reactant of Route 2
DI(1-Adamantyl)benzylphosphine
Reactant of Route 3
DI(1-Adamantyl)benzylphosphine
Reactant of Route 4
DI(1-Adamantyl)benzylphosphine
Reactant of Route 5
DI(1-Adamantyl)benzylphosphine
Reactant of Route 6
DI(1-Adamantyl)benzylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.